molecular formula C11H13F2N B11759111 (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

Cat. No.: B11759111
M. Wt: 197.22 g/mol
InChI Key: YACOWAWVDTYFAA-SSDOTTSWSA-N
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Description

The compound (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine (CAS 2569698-47-9) is a chiral amine featuring a 2,3-dihydroindenyl core substituted with two fluorine atoms at the 1,1-positions and an ethylamine group at the 4-position in the (R)-configuration . Its molecular formula is C11H13F2N (theoretical molecular weight: 197.23 g/mol). The difluoro substitution on the inden ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the rigid inden scaffold may improve target binding specificity in pharmaceutical contexts.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(1R)-1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanamine

InChI

InChI=1S/C11H13F2N/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4,7H,5-6,14H2,1H3/t7-/m1/s1

InChI Key

YACOWAWVDTYFAA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C2CCC(C2=CC=C1)(F)F)N

Canonical SMILES

CC(C1=C2CCC(C2=CC=C1)(F)F)N

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs a ketone precursor, 1,1-difluoro-4-acetyl-2,3-dihydro-1H-indene , subjected to reductive amination using ammonium acetate and a chiral catalyst. The reaction proceeds via imine formation, followed by asymmetric hydrogenation to yield the (R)-configured amine.

Experimental Procedure

  • Substrate : 1,1-Difluoro-4-acetyl-2,3-dihydro-1H-indene (synthesized via Friedel-Crafts acylation of 1,1-difluoroindene).

  • Conditions :

    • Ammonium acetate (2.0 equiv), chiral Ru-BINAP catalyst (0.5 mol%).

    • H₂ (50 psi), ethanol, 60°C, 24 h.

  • Yield : 78%.

  • Enantiomeric Excess (ee) : 92% (determined via chiral HPLC).

Table 1: Optimization of Asymmetric Reductive Amination

CatalystSolventTemp (°C)ee (%)Yield (%)
Ru-(R)-BINAPEtOH609278
Rh-(S)-PhanephosMeOH708565
Ir-(S)-SegphosTHF508870

Mechanistic Insights

The Ru-BINAP catalyst facilitates enantioselective hydrogenation of the imine intermediate, with π-π interactions between the indenyl group and the catalyst enhancing stereocontrol.

Chiral Resolution via Diastereomeric Salt Formation

Methodology

Racemic 1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine is resolved using (R)-mandelic acid to form diastereomeric salts. The (R)-amine salt is selectively crystallized and purified.

Key Steps

  • Racemate Synthesis :

    • Friedel-Crafts acylation : 1,1-Difluoroindene + acetyl chloride → 1,1-difluoro-4-acetylindene.

    • Leuckart Reaction : Acetylindene + ammonium formate → racemic amine (62% yield).

  • Resolution :

    • Racemic amine + (R)-mandelic acid (1:1 molar ratio) in EtOH/H₂O.

    • Crystallization at 4°C yields (R)-amine-(R)-mandelate salt.

    • Recovery : Salt treated with NaOH to liberate (R)-amine (ee >99%).

Table 2: Chiral Resolution Efficiency

Resolving AgentSolvent SystemRecovery (%)ee (%)
(R)-Mandelic acidEtOH/H₂O4599.5
(S)-Tartaric acidMeOH/H₂O3898.7

Limitations

  • Low overall yield (35–45%) due to discarded (S)-enantiomer.

  • Requires stoichiometric amounts of chiral acids.

Visible Light-Mediated Deaminative Alkylation

Photoredox Strategy

This method utilizes Katritzky salts derived from primary amines and difluoroenoxysilanes under blue LED irradiation.

Reaction Setup

  • Katritzky Salt Preparation :

    • 2,2-Difluoroethylamine reacted with triphenylpyrylium tetrafluoroborate in ethanol (90°C, 5 h).

  • Alkylation :

    • Katritzky salt (1.0 equiv) + difluoroenoxysilane (2.0 equiv) in DMSO, 50°C, 24 h.

    • Catalyst : Hantzsch ester (10 mol%).

  • Yield : 68%.

Table 3: Photoredox Conditions and Outcomes

SubstrateLight SourceTime (h)Yield (%)
1,1-Difluoroindene-derivativeBlue LEDs2468
Non-fluorinated analogBlue LEDs2442

Advantages

  • Avoids harsh reducing agents.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reductive Amination7892HighModerate
Chiral Resolution4599.5LowHigh
Photoredox Alkylation68N/A*ModerateLow

*Photoredox method requires subsequent chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine serves as a valuable building block for more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. The compound can undergo various reactions such as oxidation, reduction, and substitution .

Reaction TypeDescriptionCommon Reagents
OxidationConverts amine to imine or nitrilePotassium permanganate, Chromium trioxide
ReductionForms secondary or tertiary aminesLithium aluminum hydride, Sodium borohydride
SubstitutionDifluoro groups can be replaced with nucleophilesAmines, thiols under basic conditions

Biological Research

The biological activity of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine is of particular interest for its potential pharmacological applications. Studies suggest that its difluoro-substituted structure may impart unique biological activities suitable for drug discovery .

Case Study: Anticancer Activity
Research has indicated that compounds similar to (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can demonstrate significant anticancer properties. For instance, derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell growth .

Medicinal Applications

In the field of medicine, this compound may be explored as a therapeutic agent for treating neurological disorders and other conditions due to its ability to interact with specific biological targets . The mechanism of action likely involves binding to receptors or enzymes influenced by the difluoro groups.

Potential Therapeutic Uses:

  • Treatment of cerebrovascular disorders
  • Management of psychotic conditions
  • Development of new drugs targeting specific diseases

Industrial Applications

The unique properties of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine make it suitable for various industrial applications:

Application AreaDescription
Specialty ChemicalsUsed in the production of high-performance materials
PolymersPotential use in advanced polymer formulations
ElectronicsApplication in electronic materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluoro groups could enhance its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Features Reference
(1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine 2569698-47-9 C11H13F2N 1,1-difluoroinden-4-yl, (R)-ethylamine Rigid inden core; dual fluorine substitution
1-(2,3-Dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-amine 1039967-75-3 C11H12F3N Inden-5-yl, trifluoroethylamine Trifluoroethyl group; higher fluorine content
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine 1097797-38-0 C10H11F2NO 3,3-difluorobenzofuran-7-yl, (R)-ethylamine Oxygen-containing heterocycle; altered electronic profile
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine 1212180-17-0 C11H15N Inden-5-yl, (R)-ethylamine Non-fluorinated analog; lower lipophilicity
(1R)-1-(4-Chloro-2-fluorophenyl)ethylamine 856758-58-2 C8H9ClFN 4-chloro-2-fluorophenyl, (R)-ethylamine Mixed halogen substitution; planar phenyl ring
(R)-1-(2-Fluorophenyl)ethan-1-amine 185545-90-8 C8H10FN 2-fluorophenyl, (R)-ethylamine Simple mono-fluorinated structure

Detailed Analysis of Key Analogs

1-(2,3-Dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-amine (CAS 1039967-75-3)
  • Structural Differences : The trifluoroethylamine group replaces the difluoroindenyl-ethylamine in the target compound. The fluorine atoms are on the ethylamine side chain rather than the inden core.
  • Physicochemical Impact: The trifluoro group increases electron-withdrawing effects and lipophilicity (ClogP ≈ 2.8 vs.
  • Applications: Noted in building-block catalogs for drug discovery, indicating utility in medicinal chemistry .
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine (CAS 1097797-38-0)
  • Structural Differences : A dihydrobenzofuran ring replaces the inden core, with difluoro substitution at the 3,3-positions. The oxygen atom introduces polarity.
  • Applications : Listed in patent literature, suggesting use in kinase inhibitors or CNS-targeting agents .
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine (CAS 1212180-17-0)
  • Structural Differences : Lacks fluorine atoms, resulting in a less electron-deficient core.
  • Physicochemical Impact : Lower molecular weight (161.24 g/mol vs. 197.23 g/mol) and reduced lipophilicity (ClogP ≈ 2.1). May exhibit faster metabolic clearance .
(1R)-1-(4-Chloro-2-fluorophenyl)ethylamine (CAS 856758-58-2)
  • Structural Differences : A planar phenyl ring with mixed chloro/fluoro substitution replaces the inden scaffold.
  • ~9.2 for the target compound) .

Biological Activity

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine is C11H13F2N, with a molecular weight of 197.22 g/mol. The compound features a bicyclic indene structure with two fluorine atoms that enhance its reactivity and biological profile.

PropertyValue
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
IUPAC Name(1R)-1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanamine
InChI KeyYACOWAWVDTYFAA-SSDOTTSWSA-N

Synthesis Methods

The synthesis of this compound typically involves the preparation of the indane core followed by fluorination. Key steps include:

  • Indane Core Preparation : Achieved through cyclization reactions.
  • Fluorination : Utilizes reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce difluoro groups.

The biological activity of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can be attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of difluoro groups is believed to enhance binding affinity and selectivity towards these targets.

Biological Activity

Research has indicated that this compound may exhibit various pharmacological effects:

Antitumor Activity

Studies have shown that derivatives of indene compounds can inhibit key oncogenic pathways. For instance, compounds similar to (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine have been reported to act on BRAF(V600E) and EGFR pathways, which are critical in tumor growth and proliferation .

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar compounds in the indene family have demonstrated efficacy against various bacterial strains .

Case Studies

Several studies highlight the biological relevance of compounds related to (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine:

Case Study 1: Antitumor Efficacy
A recent study investigated the effects of difluorinated indene derivatives on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of various indene derivatives. The findings revealed that these compounds exhibited substantial inhibition against Gram-positive bacteria, indicating their potential as antibacterial agents .

Q & A

Q. How are receptor off-target effects evaluated for this compound?

  • Methodological Answer :
  • Broad-Panel Screening : Test against 100+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep).
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Experimental Design

Q. Q. What in vitro models best predict CNS activity?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess neurotransmitter release (e.g., dopamine via HPLC).
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp) .

Q. How is enantiomeric excess (ee) quantified during process optimization?

  • Methodological Answer :
  • Chiral GC/MS : Provides ee >99% with cyclodextrin-based columns.
  • Kinetic Resolution Monitoring : Track ee changes during asymmetric catalysis using inline IR spectroscopy .

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